molecular formula C8H18N2O3 B1450343 [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate CAS No. 1609407-22-8

[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate

Cat. No.: B1450343
CAS No.: 1609407-22-8
M. Wt: 190.24 g/mol
InChI Key: LWYZOTOVDSYWSJ-UHFFFAOYSA-N
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Description

[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate is a chemical compound that features a pyrrolidine ring substituted with a dimethylamino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate typically involves the reaction of dimethylamine with a suitable precursor, such as a pyrrolidine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through crystallization or distillation to obtain the desired compound in its hydrated form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the removal of impurities and the stabilization of the hydrate form to ensure the compound’s stability during storage and transportation.

Chemical Reactions Analysis

Types of Reactions

[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminopropylamine: A related compound with similar structural features.

    N,N-Dimethyl-1,3-propanediamine: Another compound with a dimethylamino group and a similar backbone.

Uniqueness

[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate is unique due to its specific combination of a pyrrolidine ring and an acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[3-(dimethylamino)pyrrolidin-1-yl]acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.H2O/c1-9(2)7-3-4-10(5-7)6-8(11)12;/h7H,3-6H2,1-2H3,(H,11,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYZOTOVDSYWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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